molecular formula C17H21N3O4S B6941602 Methyl 4-[1-[[2-(furan-2-yl)-1,3-thiazole-5-carbonyl]amino]ethyl]piperidine-1-carboxylate

Methyl 4-[1-[[2-(furan-2-yl)-1,3-thiazole-5-carbonyl]amino]ethyl]piperidine-1-carboxylate

Cat. No.: B6941602
M. Wt: 363.4 g/mol
InChI Key: SISRTWDNZNPXKP-UHFFFAOYSA-N
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Description

Methyl 4-[1-[[2-(furan-2-yl)-1,3-thiazole-5-carbonyl]amino]ethyl]piperidine-1-carboxylate is a compound with a complex structure that involves multiple functional groups It includes a furan ring, a thiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[1-[[2-(furan-2-yl)-1,3-thiazole-5-carbonyl]amino]ethyl]piperidine-1-carboxylate typically involves multi-step processes. The process often begins with the preparation of the intermediate compounds involving furan and thiazole rings. These intermediates are then coupled with the piperidine ring under specific conditions:

  • Step 1: : Synthesis of the furan-2-yl and thiazole intermediates.

  • Step 2: : Coupling reaction under controlled temperature and pressure conditions.

  • Step 3: : Esterification to form the methyl ester group.

The reaction conditions usually require the use of organic solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial-scale production of this compound would involve optimization of the synthetic route to maximize yield and minimize cost. This can include process intensification techniques such as continuous flow synthesis, which allows for better control over reaction conditions and increased efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

  • Substitution: : The thiazole ring can participate in nucleophilic substitution reactions due to its electron-deficient nature.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Reagents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: : Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

  • Oxidized derivatives: : Products with additional oxygen functionalities.

  • Reduced alcohols: : Compounds with hydroxyl groups replacing carbonyls.

  • Substituted thiazole derivatives: : Products with various nucleophiles attached to the thiazole ring.

Scientific Research Applications

Methyl 4-[1-[[2-(furan-2-yl)-1,3-thiazole-5-carbonyl]amino]ethyl]piperidine-1-carboxylate finds applications in several scientific fields:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

  • Medicine: : Explored for therapeutic potentials, possibly as an anticancer or antimicrobial agent.

  • Industry: : Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level:

  • Molecular Targets: : It can bind to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : May influence signaling pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar compounds include:

  • Methyl 4-[1-[[2-(furan-2-yl)thiazol-4-yl]amino]ethyl]piperidine-1-carboxylate: : Differing by the position of the carbonyl group.

  • Ethyl 4-[1-[[2-(furan-2-yl)thiazol-4-yl]amino]ethyl]piperidine-1-carboxylate: : Differing by the ester group.

Methyl 4-[1-[[2-(furan-2-yl)-1,3-thiazole-5-carbonyl]amino]ethyl]piperidine-1-carboxylate stands out due to its specific substitution pattern, which can lead to unique chemical and biological properties.

Properties

IUPAC Name

methyl 4-[1-[[2-(furan-2-yl)-1,3-thiazole-5-carbonyl]amino]ethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-11(12-5-7-20(8-6-12)17(22)23-2)19-15(21)14-10-18-16(25-14)13-4-3-9-24-13/h3-4,9-12H,5-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISRTWDNZNPXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)OC)NC(=O)C2=CN=C(S2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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